1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS No.: 941917-88-0
Cat. No.: VC4351521
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941917-88-0 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.39 |
| IUPAC Name | 1-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13-4-3-5-14(10-13)19-21-20(26-22-19)15-11-18(24)23(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3 |
| Standard InChI Key | WRPWSKWLNSGPHH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Introduction
The compound 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that incorporates several pharmacophores, including a pyrrolidinone ring, an oxadiazole ring, and aromatic moieties. This structure suggests potential biological activity, given the presence of functional groups commonly found in pharmaceuticals.
Synthesis
The synthesis of such compounds often involves multiple steps, including the formation of the oxadiazole ring and its attachment to the pyrrolidinone backbone. Common methods for synthesizing oxadiazoles involve condensation reactions between hydrazides and esters or acids. The attachment of the aromatic groups would typically involve nucleophilic substitution or coupling reactions.
Potential Applications
Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring, in particular, is associated with various biological activities, including enzyme inhibition.
Research Findings
While specific research findings on this exact compound are not available in the provided sources, related compounds have shown promising results in biological assays. For example, oxadiazole derivatives have been investigated as selective COX-2 inhibitors, which could indicate potential anti-inflammatory properties .
Data Tables
Given the lack of specific data on this compound, a hypothetical table summarizing potential biological activities and physical properties might look like this:
| Property/Activity | Description |
|---|---|
| Molecular Formula | CHNO (hypothetical) |
| Molecular Weight | Requires calculation |
| Solubility | Experimental determination needed |
| Anti-inflammatory Activity | Potential, based on similar compounds |
| Antimicrobial Activity | Potential, based on similar compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume